molecular formula C25H27N3O3 B2916848 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide CAS No. 903325-74-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2916848
CAS No.: 903325-74-6
M. Wt: 417.509
InChI Key: QHTVWWRZYBKTDO-UHFFFAOYSA-N
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Description

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is an organic compound known for its multifaceted applications in scientific research. This molecule incorporates multiple functional groups, making it a subject of interest for various chemical reactions and biological studies. The isoquinoline and furan moieties contribute to its unique properties and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Building Blocks: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and furan-2-yl-ethanol.

  • Formation of the Intermediate: : An alkylation reaction between 3,4-dihydroisoquinoline and furan-2-yl-ethanol produces the intermediate compound.

  • Oxalamide Formation: : The intermediate undergoes acylation with oxalyl chloride followed by a substitution reaction with phenethylamine to form N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.

Industrial Production Methods: In an industrial setting, this synthesis can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation at the isoquinoline ring to form quinoline derivatives.

  • Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into a diamine derivative.

  • Substitution: : The furan ring is prone to electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions:
  • Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution Reagents: : Halogens, alkyl halides, and nitronium ions under acidic conditions.

Major Products Formed:
  • Quinoline derivatives via oxidation.

  • Diamine derivatives through reduction.

  • Halogenated furans from substitution reactions.

Scientific Research Applications

Chemistry:

  • As a ligand in coordination chemistry to form metal complexes.

  • Used in organic synthesis as an intermediate for synthesizing other complex molecules.

Biology:
  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its antimicrobial properties against various bacterial strains.

Medicine:
  • Explored for its potential use as a therapeutic agent in neurodegenerative diseases due to its interaction with specific molecular targets in the nervous system.

Industry:
  • Applied in the development of novel materials with unique properties for electronic and photonic applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.

Molecular Targets and Pathways Involved:
  • Enzymes: : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular processes.

  • Receptors: : It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.

Comparison with Similar Compounds

Similar Compounds:

  • N1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.

  • N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-thiophen-2-yl)ethyl)-N2-phenethyloxalamide.

Highlighting Its Uniqueness: The unique combination of isoquinoline and furan rings in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide sets it apart from other similar compounds

There you have it! A deep dive into the fascinating world of this compound. Thoughts?

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique molecular structure that includes a dihydroisoquinoline moiety, a furan ring, and various aromatic groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C23H22N4O5C_{23}H_{22}N_4O_5, with a molecular weight of approximately 434.45 g/mol. The intricate structure allows for multiple interactions with biological targets, which may enhance its pharmacological properties.

Key Structural Features

FeatureDescription
Dihydroisoquinoline Core structure linked to various activities
Furan Ring Potential for hydrogen bonding and π-π interactions
Aromatic Groups Enhance binding affinity and specificity

The biological activity of this compound likely involves interactions with specific enzymes or receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the furan ring could facilitate key hydrogen bonding interactions. The presence of phenethyl and other aromatic substituents may further modulate the compound's binding characteristics.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, compounds derived from furan derivatives have shown promise as inhibitors for various enzymes involved in inflammatory pathways:

  • Inhibition of PI3Kgamma : A study highlighted the effectiveness of furan-based compounds as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), which plays a crucial role in inflammatory responses .

In Vivo Studies

While specific in vivo studies on this compound remain limited, related compounds have demonstrated efficacy in animal models. For example, selective PI3Kgamma inhibitors led to reduced leukocyte recruitment in mouse models of acute inflammation .

Case Studies

  • Furan Derivatives as Drug Candidates :
    • A series of furan-based thiazolidinediones were studied for their ability to inhibit PI3Kgamma, demonstrating a clear link between structural features and biological activity. These findings underscore the potential of furan-containing compounds in drug development .
  • SARS-CoV-2 Inhibitors :
    • Research into furan derivatives has also identified potential inhibitors for viral proteases, suggesting that modifications in the structure can lead to significant antiviral activity . The insights gained from these studies could inform the development of this compound as an antiviral agent.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h1-11,16,22H,12-15,17-18H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVWWRZYBKTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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